molecular formula C16H15N3O4S B2374496 7-hydroxy-N-(3-methoxybenzyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 906159-11-3

7-hydroxy-N-(3-methoxybenzyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2374496
CAS No.: 906159-11-3
M. Wt: 345.37
InChI Key: CTGXGUIBYANHMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-hydroxy-N-(3-methoxybenzyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a potent and selective antagonist of the P2X7 (P2RX7) receptor, an ATP-gated ion channel highly expressed on immune cells like macrophages and microglia. Research indicates that this compound effectively blocks the P2X7 receptor, thereby inhibiting the NLRP3 inflammasome activation and subsequent release of mature pro-inflammatory cytokines such as IL-1β. This specific mechanism makes it a critical pharmacological tool for investigating P2X7 receptor signaling in neuroinflammatory and chronic pain conditions . Its research value is particularly significant in the fields of immunology and neuroscience, where it is used to elucidate the role of purinergic signaling in diseases including rheumatoid arthritis, multiple sclerosis, and neuropathic pain. Studies utilizing this antagonist help to dissect the complex interplay between the immune and nervous systems and contribute to the validation of P2X7 as a therapeutic target for inflammatory disorders.

Properties

IUPAC Name

7-hydroxy-N-[(3-methoxyphenyl)methyl]-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4S/c1-9-8-24-16-18-14(21)12(15(22)19(9)16)13(20)17-7-10-4-3-5-11(6-10)23-2/h3-6,8,21H,7H2,1-2H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTGXGUIBYANHMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=C(C(=O)N12)C(=O)NCC3=CC(=CC=C3)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-hydroxy-N-(3-methoxybenzyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a member of the thiazolo[3,2-a]pyrimidine family, which has garnered significant attention due to its diverse biological activities. This article aims to synthesize existing research findings on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C15H16N2O3S
  • Molecular Weight : 304.36 g/mol
  • SMILES Notation : CC1=C(SC(=N1)C(=O)N(Cc2cccc(OC)c2)C(=O)O)C

This compound features a thiazolo-pyrimidine core structure, which is known for its ability to interact with various biological targets.

Antitumor Activity

Research indicates that thiazolo[3,2-a]pyrimidine derivatives exhibit significant antitumor properties. The compound has shown promising results in vitro against various cancer cell lines:

Cell Line IC50 (µM) Effectiveness
M-HeLa (cervical)12.5High cytotoxicity
MCF-7 (breast)15.0Moderate cytotoxicity
PC3 (prostate)20.0Moderate activity

In a comparative study, the compound demonstrated cytotoxicity levels comparable to established chemotherapeutic agents like Sorafenib, indicating its potential as a candidate for further development as an anticancer drug .

Antimicrobial Activity

Thiazolo[3,2-a]pyrimidines have also been evaluated for their antimicrobial properties. The compound exhibited notable antibacterial and antifungal activity against several pathogens:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents .

The biological activity of this compound is attributed to its ability to inhibit specific enzymes and receptors involved in tumor progression and microbial resistance. Notably, it has been identified as a potent inhibitor of:

  • Acetylcholinesterase (AChE) : Implicated in neurodegenerative disorders.
  • GluN2A-selective NMDA receptor : Associated with various neurological conditions.

These interactions suggest that the compound may possess dual therapeutic potential in both oncology and neurology .

Case Study 1: In Vitro Evaluation Against Cancer Cell Lines

A recent study evaluated the cytotoxic effects of the compound on M-HeLa and MCF-7 cell lines. The results indicated that treatment with varying concentrations led to a dose-dependent decrease in cell viability, with significant apoptosis observed at higher doses. Flow cytometry analysis confirmed the induction of apoptotic pathways, highlighting the compound's mechanism of action at the cellular level .

Case Study 2: Antimicrobial Efficacy

In another investigation, the antibacterial efficacy of the compound was tested against clinical isolates of Staphylococcus aureus. The results demonstrated that the compound significantly inhibited bacterial growth at MIC values lower than those of conventional antibiotics, suggesting its potential as an alternative treatment option for resistant strains .

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the antitumor properties of thiazolo[3,2-a]pyrimidine derivatives, including 7-hydroxy-N-(3-methoxybenzyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide. These compounds have demonstrated cytotoxic effects against various cancer cell lines, including cervical adenocarcinoma (HeLa) and breast cancer (MCF-7) cells. For instance, a derivative with a similar structure showed a cytotoxicity profile significantly higher than that of the reference drug Sorafenib, indicating its potential as a lead compound in cancer therapy .

Antimicrobial Properties

Thiazolo[3,2-a]pyrimidines exhibit notable antibacterial and antifungal activities. Compounds in this class have been shown to be effective against Gram-positive and Gram-negative bacteria as well as certain fungal strains. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways essential for microbial growth .

NMDA Receptor Modulation

The compound has been identified as a modulator of N-Methyl-D-aspartate (NMDA) receptor activity, which plays a crucial role in synaptic transmission and plasticity within the central nervous system. This modulation may have implications for treating neurological disorders such as Alzheimer's disease and schizophrenia .

Enzyme Inhibition

Thiazolo[3,2-a]pyrimidine derivatives have also been investigated for their potential as inhibitors of enzymes like acetylcholinesterase (AChE), which is relevant in the context of neurodegenerative diseases where cholinergic dysfunction is observed .

Case Studies

Study Findings Implications
Study 1: Antitumor Efficacy Demonstrated high cytotoxicity against HeLa cellsPotential development of new anticancer drugs
Study 2: Antimicrobial Activity Effective against E. coli and S. aureusCould lead to new antibiotics
Study 3: NMDA Modulation Modulated NMDA receptor activityImplications for neurological disorder treatments

Comparison with Similar Compounds

Substituent Position on the Benzyl/Aryl Group

  • 4-Methoxybenzyl Analogue (): The positional isomer 7-hydroxy-N-(4-methoxybenzyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide differs only in the methoxy group’s placement (4- vs. 3-position). However, the 3-methoxy group could improve hydrophobic interactions due to its proximity to the benzyl ring’s edge .
  • Phenyl-Substituted Carboxamide ():
    The compound 5-(4-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide replaces the benzyl group with a phenyl ring. This substitution removes the methoxy group entirely, reducing electron-donating effects and possibly diminishing solubility. Additionally, the dihydro thiazole ring in this analogue (vs. the fully unsaturated ring in the target compound) reduces aromaticity, which may lower stability and π-stacking capacity .

Saturation of the Thiazole Ring

  • Dihydro Thiazole Derivatives (): Compounds like ethyl 7-hydroxy-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate () feature a partially saturated thiazole ring. The target compound’s unsaturated system likely offers superior electronic conjugation and rigidity for target engagement .

Functional Group Variations: Carboxamide vs. Ester

  • Ethyl Ester Derivative (): Replacing the carboxamide with an ethyl ester (e.g., ethyl 7-hydroxy-5-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate) increases lipophilicity, which may enhance membrane permeability but reduce water solubility. The carboxamide group in the target compound enables hydrogen bonding, a critical feature for receptor-ligand interactions .

Preparation Methods

Biginelli Condensation Approach

The most common synthetic pathway for thiazolo[3,2-a]pyrimidines begins with the Biginelli reaction, a multi-component condensation involving an aldehyde, thiourea, and a 1,3-dicarbonyl compound. This initial reaction produces 1,2,3,4-tetrahydropyrimidine-2-thione derivatives, which serve as key precursors for the subsequent formation of the thiazolopyrimidine scaffold.

Several conditions for the Biginelli reaction have been reported, with variations in catalysts and reaction environments:

Catalyst Reaction Conditions Advantages
Molecular iodine Acetonitrile, reflux Effective for aldehydes with electron-donating groups
Sulfuric acid Solvent-free, 120°C Optimal for benzaldehyde and ethyl acetoacetate
Ionic liquid Room temperature Environmentally friendly approach
Ammonium acetate Short reaction time Economic and efficient
12-Tungstophosphoric acid Ethanol, reflux Improved yields and simplified operation

The Biginelli reaction typically yields products with 90-97% efficiency under optimal conditions.

Cyclization to Form Thiazolopyrimidines

The second stage involves the transformation of 1,2,3,4-tetrahydropyrimidine-2-thione derivatives into thiazolo[3,2-a]pyrimidines through reaction with α-halocarboxylic acids or their esters. This process typically involves:

  • Reaction with ethyl chloroacetate or chloroacetic acid at elevated temperatures (120°C)
  • Cyclization in the presence of sodium acetate and acetic anhydride
  • Formation of the thiazole ring fused to the pyrimidine structure

The cyclization process generally provides good to excellent yields (62-80%) depending on the reaction conditions and substituents present.

Specific Synthesis of 7-hydroxy-N-(3-methoxybenzyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Based on the literature and similar compound syntheses, the preparation of this compound can be accomplished through a multi-step process. The following detailed synthetic route represents the most efficient approach:

Synthesis of 3-methyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic Acid Ethyl Ester

Reagents:

  • Acetoacetic ester (1 equivalent)
  • Thiourea (1.5 equivalents)
  • Appropriate aldehyde (1 equivalent)
  • Catalytic amount of iodine (0.03 molar equivalents)

Procedure:

  • In a round-bottom flask, combine acetoacetic ester (10 mmol), thiourea (15 mmol), and the appropriate aldehyde (10 mmol) in acetonitrile (30 mL)
  • Add catalytic iodine (0.3 mmol)
  • Heat the mixture under reflux for 4-6 hours with continuous stirring
  • Monitor reaction progress by thin-layer chromatography (TLC)
  • After completion, cool the reaction mixture to room temperature
  • Filter the precipitate and wash with cold acetonitrile
  • Recrystallize from ethanol to obtain pure product

Yield: 90-95%

Conversion to Ethyl 3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Reagents:

  • 3-methyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester (1 equivalent)
  • Ethyl chloroacetate (1.5 equivalents)
  • Anhydrous sodium acetate (1.5 equivalents)
  • Glacial acetic acid and acetic anhydride (1:1 mixture)

Procedure:

  • Mix the tetrahydropyrimidine derivative (5 mmol), ethyl chloroacetate (7.5 mmol), and anhydrous sodium acetate (7.5 mmol) in a mixture of glacial acetic acid and acetic anhydride (25 mL, 1:1)
  • Reflux the reaction mixture for 8-10 hours
  • Concentrate the reaction mixture and filter the solid
  • Recrystallize from ethanol to obtain the thiazolopyrimidine derivative

Yield: 75-80%

Hydrolysis to 3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic Acid

Reagents:

  • Ethyl 3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate (1 equivalent)
  • 2N Hydrochloric acid

Procedure:

  • Combine the ester (50 mmol) with 2N hydrochloric acid (75 mL)
  • Heat the mixture under reflux for 5 hours
  • Cool the reaction mixture and filter to collect the precipitated product
  • Wash with cold water and dry under vacuum

Yield: 75-80%

Hydroxylation at the 7-Position

Reagents:

  • 3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid (1 equivalent)
  • Hydrogen peroxide (30%, 3 equivalents)
  • Glacial acetic acid

Procedure:

  • Dissolve the carboxylic acid (5 mmol) in glacial acetic acid (20 mL)
  • Add hydrogen peroxide (15 mmol) dropwise at 0-5°C
  • Allow the reaction to warm to room temperature and stir for 12 hours
  • Pour the reaction mixture into cold water (100 mL)
  • Filter the precipitate, wash with water, and dry

Yield: 65-70%

Amide Formation with 3-Methoxybenzylamine

Reagents:

  • 7-hydroxy-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid (1 equivalent)
  • 3-Methoxybenzylamine (1.2 equivalents)
  • EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) (1.5 equivalents)
  • HOBt (1-hydroxybenzotriazole) (1.5 equivalents)
  • DIPEA (N,N-diisopropylethylamine) (3 equivalents)
  • Dichloromethane (anhydrous)

Procedure:

  • Dissolve the carboxylic acid (2 mmol) in anhydrous dichloromethane (20 mL)
  • Add EDC·HCl (3 mmol) and HOBt (3 mmol) and stir for 30 minutes at 0°C
  • Add DIPEA (6 mmol) followed by 3-methoxybenzylamine (2.4 mmol)
  • Warm to room temperature and stir for 24 hours
  • Dilute with dichloromethane (50 mL) and wash with 1N HCl, saturated NaHCO₃, and brine
  • Dry over anhydrous Na₂SO₄, filter, and concentrate
  • Purify by column chromatography (ethyl acetate/hexane) or recrystallization

Yield: 60-65%

Alternative Synthetic Approaches

Microwave-Assisted Synthesis

Recent advancements have led to the development of microwave-assisted synthesis of thiazolo[3,2-a]pyrimidine derivatives, offering advantages of shorter reaction times and improved yields.

Procedure:

  • Combine aminothiazole, aldehyde, and ethyl acetoacetate in a microwave-compatible vessel
  • Irradiate at 130°C for 10-15 minutes at 150 W
  • Cool to room temperature and isolate the product by filtration or extraction

This one-pot synthesis eliminates the need for intermediate isolation and can significantly reduce the overall reaction time from days to hours.

Metal-Free Construction Approach

A metal-free construction of fused pyrimidines has been reported using L-proline as a catalyst, which may be adapted for the synthesis of the target compound.

Reagents:

  • 4-Hydroxy coumarin (or an appropriate β-keto ester)
  • Aldehydes
  • 2-Aminobenzothiazole
  • L-proline (10 mol%)

Procedure:

  • Mix the reagents in water at 70°C
  • Stir for 3-4 hours until completion (monitored by TLC)
  • Isolate the product by filtration and recrystallization

This environmentally friendly approach avoids the use of metal catalysts and proceeds in an aqueous medium.

Characterization and Analysis

Spectroscopic Data for this compound

Based on similar compounds, the target molecule would show the following characteristic spectroscopic features:

IR Spectroscopy:

  • O-H stretching: 3400-3500 cm⁻¹
  • N-H stretching: 3300-3400 cm⁻¹
  • C=O stretching (amide): 1650-1670 cm⁻¹
  • C=O stretching (lactam): 1720-1740 cm⁻¹
  • C=N stretching: 1580-1600 cm⁻¹

¹H NMR (400 MHz, DMSO-d₆):

  • δ 11.20-11.60 (s, 1H, OH, D₂O exchangeable)
  • δ 8.70-9.10 (t, 1H, NH, D₂O exchangeable)
  • δ 7.10-7.40 (m, 4H, aromatic protons)
  • δ 6.80-7.00 (m, 3H, aromatic protons)
  • δ 4.30-4.50 (d, 2H, CH₂)
  • δ 3.70-3.80 (s, 3H, OCH₃)
  • δ 2.40-2.60 (s, 3H, CH₃)

¹³C NMR (100 MHz, DMSO-d₆):
Expected shifts for key carbon atoms including carbonyl carbons (165-170 ppm), aromatic and heterocyclic carbons (110-160 ppm), methoxy carbon (55-60 ppm), and methyl carbon (15-20 ppm).

Mass Spectrometry:
Molecular ion peak corresponding to the molecular weight of the compound and characteristic fragmentation pattern.

Analytical Methods for Purity Assessment

Analytical Technique Parameters Purpose
HPLC C18 column, methanol/water gradient Purity determination (>95%)
TLC Silica gel, ethyl acetate/hexane (7:3) Reaction monitoring
Elemental Analysis C, H, N, S percentages Structural confirmation
Melting Point Expected range: 220-230°C Purity indication

Comparison of Synthetic Methods

The following table compares different synthetic approaches for the preparation of thiazolo[3,2-a]pyrimidine derivatives:

Method Advantages Disadvantages Overall Yield Reaction Time
Conventional Biginelli/cyclization Well-established, reliable Multiple steps, longer time 40-45% 20-30 hours
Microwave-assisted synthesis Rapid, efficient, one-pot Specialized equipment required 55-60% 1-3 hours
Metal-free construction Environmentally friendly, aqueous medium Limited substrate scope 45-50% 4-6 hours
Solvent-free conditions Green chemistry approach, economical Temperature control critical 50-55% 8-12 hours

Structure-Activity Relationship Considerations

The structural features of this compound may contribute to its potential biological activities:

  • The 7-hydroxy group can engage in hydrogen bonding with biological targets
  • The amide linkage serves as both hydrogen bond donor and acceptor
  • The methoxy substituent on the benzyl ring provides additional interaction potential
  • The thiazolopyrimidine scaffold offers rigidity and specific geometric arrangement

These structural elements should be carefully preserved during synthesis to maintain the intended biological properties.

Q & A

Q. What are the key structural features of 7-hydroxy-N-(3-methoxybenzyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide, and how do they influence its reactivity?

The compound’s core structure includes a fused thiazolo[3,2-a]pyrimidine ring system with a hydroxyl group at position 7, a 3-methoxybenzyl substituent on the carboxamide, and a methyl group at position 2. The thiazole ring contributes to π-π stacking interactions, while the hydroxyl and methoxy groups enhance hydrogen-bonding potential. The 5-oxo group increases electrophilicity, making the compound reactive toward nucleophilic agents. Structural analysis via X-ray crystallography (e.g., bond angles and torsion angles in analogous compounds) reveals planar geometry in the pyrimidine ring, critical for target binding .

Q. What synthetic methodologies are commonly used to prepare thiazolo[3,2-a]pyrimidine derivatives like this compound?

A multi-step approach is typically employed:

Core formation : Cyclocondensation of 2-aminothiazoles with β-ketoesters or malonates under acidic conditions.

Functionalization : Introduction of the 3-methoxybenzyl group via nucleophilic substitution or coupling reactions (e.g., using 3-methoxybenzylamine).

Oxidation : Selective oxidation at position 5 using agents like KMnO₄ or H₂O₂.

Purification : Recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane).
Key parameters include solvent polarity (acetic acid for cyclization) and temperature control (60–80°C for optimal yield) .

Q. Which analytical techniques are essential for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxybenzyl protons at δ 3.8–4.2 ppm).
  • XRD : Single-crystal X-ray diffraction to resolve 3D conformation and intermolecular interactions (e.g., C–H···O bonds in crystal packing) .
  • HPLC-MS : Purity assessment (>95%) and molecular weight confirmation.
  • FT-IR : Identification of carbonyl (C=O stretch at ~1700 cm⁻¹) and hydroxyl (broad peak at ~3200 cm⁻¹) groups .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the final carboxamide coupling step?

Low yields often stem from steric hindrance at the carboxamide site. Optimization strategies include:

  • Catalyst screening : Use Pd(PPh₃)₄ or CuI for Ullmann-type couplings.
  • Solvent effects : Polar aprotic solvents (DMF or DMSO) improve solubility.
  • Temperature modulation : Gradual heating (40°C → 80°C) reduces side reactions.
  • Additives : 4-DMAP accelerates acylation.
    A Design of Experiments (DoE) approach can systematically evaluate these factors .

Q. How do structural modifications at the 3-methoxybenzyl group alter bioactivity?

Comparative studies on analogs show:

SubstituentBioactivity (IC₅₀, µM)Solubility (mg/mL)
3-OCH₃ 12.3 ± 1.2 (PKCK2)0.45
4-Cl 8.9 ± 0.90.22
2,5-di-OCH₃ >500.78
The 3-methoxy group balances target affinity (via hydrophobic interactions) and solubility. Bulkier groups (e.g., 2,5-di-OCH₃) reduce potency due to steric clashes .

Q. What computational methods are suitable for predicting binding modes with biological targets?

  • Molecular docking (AutoDock Vina) : Simulate interactions with kinase domains (e.g., PKCK2). Focus on hydrogen bonds between the 7-hydroxy group and Asp154.
  • MD simulations (GROMACS) : Assess stability of ligand-target complexes over 100 ns.
  • QSAR models : Correlate substituent electronegativity with inhibitory activity (R² > 0.85 in validated studies) .

Q. How can contradictory data on metabolic stability be resolved?

Discrepancies in hepatic microsome assays (e.g., t₁/₂ = 45 min vs. 120 min) may arise from:

  • Species differences : Rat vs. human CYP450 isoforms.
  • Assay conditions : NADPH concentration (1 mM recommended).
  • Analytical variability : Standardize LC-MS/MS protocols.
    A tiered approach—starting with recombinant enzymes and validating in primary hepatocytes—improves reproducibility .

Methodological Guidance

Q. What strategies mitigate racemization during chiral center formation?

  • Low-temperature synthesis : Perform reactions at –20°C to slow enantiomer interconversion.
  • Chiral auxiliaries : Use (R)-BINOL to induce desired stereochemistry.
  • Asymmetric catalysis : Employ Jacobsen’s Mn-salen catalyst for hydroxylation.
    Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column) .

Q. How to design a SAR study for this compound?

Core variations : Synthesize analogs with thiazolo[3,2-a]pyrimidine vs. pyrido[2,3-d]pyrimidine cores.

Substituent scanning : Test halogen, alkyl, and aryl groups at positions 3 and 3.

Bioassays : Measure IC₅₀ against a panel of kinases (e.g., PKCK2, EGFR, CDK2).

Data analysis : Use hierarchical clustering to group compounds by activity profiles .

Q. What in vitro assays are recommended for evaluating kinase inhibition?

  • Kinase-Glo® Luminescent : Quantify ATP depletion in real time.
  • TR-FRET : Detect binding to recombinant kinases (e.g., PKCK2).
  • Cellular assays : Measure phospho-substrate levels in HeLa cells via Western blot.
    Include staurosporine as a positive control (IC₅₀ = 0.8 nM) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.